molecular formula C30H33N3O3 B8198643 4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline

4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline

Cat. No.: B8198643
M. Wt: 483.6 g/mol
InChI Key: BQLRWZOZRVNKPI-UHFFFAOYSA-N
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Description

5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine is a complex organic compound with a unique structure It is characterized by the presence of multiple methoxy and amino groups attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the amino groups can yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine is unique due to its terphenyl backbone, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to molecular targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-16-28(19-7-10-22(31)25(13-19)34-4)17(2)30(21-9-12-24(33)27(15-21)36-6)18(3)29(16)20-8-11-23(32)26(14-20)35-5/h7-15H,31-33H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLRWZOZRVNKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=C(C=C2)N)OC)C)C3=CC(=C(C=C3)N)OC)C)C4=CC(=C(C=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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